N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE
Description
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)thiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-2-6-13(7-3-1)8-5-12-11-4-9-14-10-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWTHVKSGANSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE typically involves the reaction of 2-(piperidin-1-yl)ethanamine with thiolane derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiolane rings are modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(PIPERIDIN-1-YL)ETHYL]THIOLAN-3-AMINE involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The thiolane ring can form covalent bonds with target proteins, leading to changes in their function. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituent groups, or biological activity. Below is a detailed comparison:
Structural Analogues
2.1.1 Core Structure Variations
2.1.2 Substituent Variations
Physicochemical Properties
Predicted properties for key analogs (estimated using computational tools):
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~256.4 | 2.1 | ~10.5 (low) |
| 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one | ~297.4 | 1.8 | ~8.2 |
| N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine | ~227.4 | 2.5 | ~5.3 |
Research Implications
The piperidine-substituted derivatives generally exhibit enhanced antifungal activity compared to morpholine or thiophene analogs, likely due to their balanced lipophilicity and basicity. However, morpholine derivatives may offer advantages in aqueous solubility for formulation. Further studies on the target compound’s pharmacokinetics and target binding are warranted.
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C12H24N2S
- Molecular Weight: 228.40 g/mol
- IUPAC Name: N-(2-piperidin-1-ylethyl)thian-3-amine
- Canonical SMILES: C1CCN(CC1)CCNC2CCCSC2
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2S |
| Molecular Weight | 228.40 g/mol |
| IUPAC Name | N-(2-piperidin-1-ylethyl)thian-3-amine |
| InChI Key | YVRHDVVHSYKEJC-UHFFFAOYSA-N |
Biological Activities
N-[2-(Piperidin-1-yl)ethyl]thian-3-amine has been investigated for various biological activities, including:
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
2. Antiviral Properties:
Preliminary studies suggest potential antiviral activity, although specific mechanisms and efficacy against particular viruses remain to be fully elucidated.
3. Anticancer Effects:
The compound is being explored for its anticancer potential. Initial in vitro studies have shown that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
The biological activity of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine is believed to stem from its ability to interact with specific molecular targets:
- Receptor Binding: The piperidine ring may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition: The thian structure could inhibit enzymes involved in key metabolic processes, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various piperidine derivatives, including N-[2-(Piperidin-1-yl)ethyl]thian-3-amine, against common pathogens. Results indicated a notable reduction in bacterial growth, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that N-[2-(Piperidin-1-yl)ethyl]thian-3-amine induced apoptosis in a dose-dependent manner. The compound was found to significantly reduce cell viability in breast and prostate cancer cells.
Comparative Analysis
To better understand the uniqueness of N-[2-(Piperidin-1-yl)ethyl]thian-3-amine, it can be compared with other piperidine derivatives:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| Piperine | Antioxidant | Anti-inflammatory properties |
| Evodiamine | Anticancer | Induces apoptosis in tumor cells |
| N-[2-(Piperidin-1-yl)ethyl]thian-3-amino | Antimicrobial/Anticancer | Significant inhibition of bacterial growth and cancer cell proliferation |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[2-(Piperidin-1-yl)ethyl]thiolan-3-amine, and how can intermediates be characterized?
- Methodology : Utilize nucleophilic substitution reactions between piperidine derivatives and thiolan-3-amine precursors. For example, 1-(2-chloroethyl)piperidine can react with thiolan-3-amine under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC and purify intermediates via column chromatography.
- Characterization : Confirm intermediates using , , and mass spectrometry (e.g., ESI-MS). Compare spectral data to structurally similar compounds, such as LY303870 derivatives .
Q. How can the purity and stability of this compound be validated under experimental conditions?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA).
- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS.
Q. What in vitro assays are suitable for initial screening of biological activity?
- Assay Design :
- GPCR Binding : Screen against serotonin (5-HT₃) or dopamine receptors using radioligand displacement assays (e.g., -GR65630 for 5-HT₃).
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Strategy :
- Core Modifications : Vary substituents on the piperidine ring (e.g., fluorine at C3) or thiolan ring (e.g., oxidation to sulfone).
- Bioisosteres : Replace thiolan with tetrahydrofuran or morpholine to assess heterocycle impact.
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
- Troubleshooting Framework :
- Pharmacokinetics : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (microsomal assays).
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
Q. What computational tools can predict interactions with ion channels or transporters?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
